![molecular formula C20H19FN4O4S B2909754 4-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 2034267-85-9](/img/structure/B2909754.png)
4-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including cyclization reactions, functional group transformations, and sulfonamide formation. Researchers have explored both conventional and green synthetic approaches . The most efficient method employs a catalyst loading of 15–25 mol% .
Molecular Structure Analysis
Compound X’s molecular formula is C~14~H~18~FNO • HCl , with a molecular weight of approximately 271.8 g/mol . The compound adopts a cyclohexanone ring system, and the fluorophenyl group contributes to its unique properties. The SMILES notation for Compound X is: O=C1CCCCC1(NCC)C2=CC=CC=C2F.Cl .
Chemical Reactions Analysis
Compound X undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Its carbonyl group can participate in nucleophilic addition reactions, while the sulfonamide moiety may interact with acidic or basic reagents. Researchers have investigated its reactivity in different solvents and conditions .
Physical And Chemical Properties Analysis
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to targetkynurenine aminotransferase II (KAT II) . KAT II is an enzyme involved in the metabolism of the amino acid tryptophan. It plays a crucial role in the production of kynurenic acid, a neuroactive compound involved in several neurological disorders.
properties
IUPAC Name |
4-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4S/c1-23(2)30(28,29)15-6-3-13(4-7-15)19(26)24-10-9-17-16(12-24)20(27)25-11-14(21)5-8-18(25)22-17/h3-8,11H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUWKIMYSAFJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2909672.png)
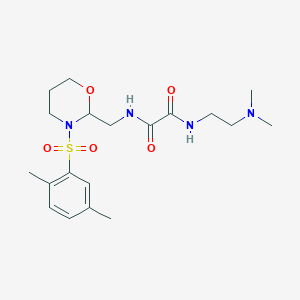
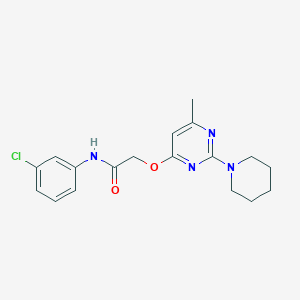
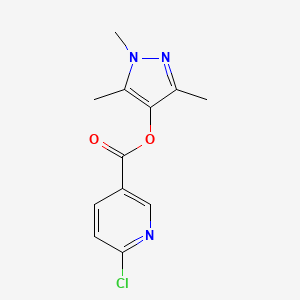
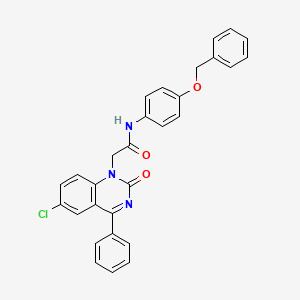



![3-(3-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)

![4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B2909691.png)
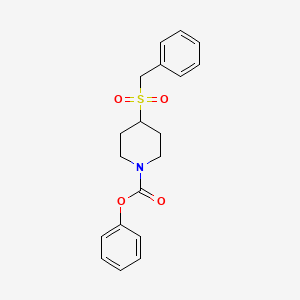
![N-[2-(thiophen-2-yl)ethyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B2909694.png)